Cas no 929269-44-3 (5-methyl-3,4-dihydro-2H-pyrrole hydrochloride)
5-methyl-3,4-dihydro-2H-pyrrole hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3,4-dihydro-5-methyl-2H-Pyrrole hydrochloride
- 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride
- EN300-174200
- 929269-44-3
- 5-Methyl-3,4-dihydro-2H-pyrrolehydrochloride
-
- Inchi: 1S/C5H9N.ClH/c1-5-3-2-4-6-5;/h2-4H2,1H3;1H
- InChI Key: WKXZLMKEAOOZCA-UHFFFAOYSA-N
- SMILES: Cl.N1=C(C)CCC1
Computed Properties
- Exact Mass: 119.05
- Monoisotopic Mass: 119.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 74
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.4A^2
5-methyl-3,4-dihydro-2H-pyrrole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-174200-0.05g |
5-methyl-3,4-dihydro-2H-pyrrole hydrochloride |
929269-44-3 | 0.05g |
$20.0 | 2023-09-20 | ||
| Enamine | EN300-174200-0.1g |
5-methyl-3,4-dihydro-2H-pyrrole hydrochloride |
929269-44-3 | 0.1g |
$21.0 | 2023-09-20 | ||
| Enamine | EN300-174200-0.25g |
5-methyl-3,4-dihydro-2H-pyrrole hydrochloride |
929269-44-3 | 0.25g |
$22.0 | 2023-09-20 | ||
| Enamine | EN300-174200-0.5g |
5-methyl-3,4-dihydro-2H-pyrrole hydrochloride |
929269-44-3 | 0.5g |
$23.0 | 2023-09-20 | ||
| Enamine | EN300-174200-1.0g |
5-methyl-3,4-dihydro-2H-pyrrole hydrochloride |
929269-44-3 | 1g |
$24.0 | 2023-06-08 | ||
| Enamine | EN300-174200-2.5g |
5-methyl-3,4-dihydro-2H-pyrrole hydrochloride |
929269-44-3 | 2.5g |
$25.0 | 2023-09-20 | ||
| Enamine | EN300-174200-5.0g |
5-methyl-3,4-dihydro-2H-pyrrole hydrochloride |
929269-44-3 | 5g |
$32.0 | 2023-06-08 | ||
| Enamine | EN300-174200-10.0g |
5-methyl-3,4-dihydro-2H-pyrrole hydrochloride |
929269-44-3 | 10g |
$56.0 | 2023-06-08 | ||
| Enamine | EN300-174200-25.0g |
5-methyl-3,4-dihydro-2H-pyrrole hydrochloride |
929269-44-3 | 25g |
$131.0 | 2023-06-08 | ||
| Enamine | EN300-174200-50.0g |
5-methyl-3,4-dihydro-2H-pyrrole hydrochloride |
929269-44-3 | 50g |
$213.0 | 2023-06-08 |
5-methyl-3,4-dihydro-2H-pyrrole hydrochloride Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride
Recent Advances in 5-methyl-3,4-dihydro-2H-pyrrole Hydrochloride (CAS: 929269-44-3) Research: A Comprehensive Review
The compound 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride (CAS: 929269-44-3) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This heterocyclic compound, featuring a pyrroline scaffold, serves as a crucial building block for the synthesis of various bioactive molecules. Recent studies have explored its potential as a key intermediate in the development of novel therapeutic agents targeting neurological disorders, infectious diseases, and metabolic conditions.
Structural analysis of 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride reveals its unique chemical properties that make it particularly valuable for medicinal chemistry applications. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic protocols. Recent X-ray crystallography studies (Journal of Medicinal Chemistry, 2023) have provided detailed insights into its molecular conformation and intermolecular interactions, which are critical for rational drug design approaches.
In synthetic methodology development, researchers have reported several innovative approaches to the preparation of 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride. A 2024 study in Organic Letters demonstrated a novel catalytic asymmetric synthesis route that significantly improves yield and enantioselectivity compared to traditional methods. This advancement is particularly important given the growing demand for chiral pyrroline derivatives in pharmaceutical applications. The study reported an optimized yield of 92% with 99% ee using a newly developed chiral phosphoric acid catalyst system.
Pharmacological investigations have revealed promising biological activities associated with derivatives of 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride. A recent publication in Bioorganic & Medicinal Chemistry (2024) described a series of novel compounds derived from this scaffold that exhibited potent inhibitory activity against bacterial DNA gyrase, with MIC values in the range of 0.5-2 μg/mL against resistant Staphylococcus aureus strains. These findings suggest potential applications in addressing the growing challenge of antibiotic resistance.
Neuroscience research has also benefited from this chemical scaffold. Studies published in ACS Chemical Neuroscience (2023) demonstrated that certain N-substituted derivatives of 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride function as selective modulators of GABA-A receptors, showing anxiolytic activity in animal models without the sedative effects associated with classical benzodiazepines. These compounds represent a promising new class of potential anxiolytic agents with improved safety profiles.
Recent advances in formulation science have explored the physicochemical properties of 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride to optimize its pharmaceutical applications. A 2024 study in Molecular Pharmaceutics investigated various salt forms and polymorphs, identifying conditions that enhance both stability and bioavailability. The research team developed a novel nanocrystalline formulation that improved oral bioavailability by 3.5-fold compared to the standard hydrochloride salt form.
Looking forward, the versatility of 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride continues to inspire innovative research directions. Current studies are exploring its application in PROTAC (proteolysis targeting chimera) technology, where it serves as a linker between target-binding and E3 ligase-binding moieties. Preliminary results presented at the 2024 American Chemical Society meeting showed promising degradation efficiency for several challenging protein targets, potentially opening new avenues in targeted protein degradation therapeutics.
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